Antibacterial Derivative Synthesis: Comparative MIC Activity of Cyanopyridine Derivatives Derived from 2-(2-Bromopyridin-3-YL)acetonitrile
Derivatives synthesized from 2-(2-bromopyridin-3-yl)acetonitrile as the core scaffold exhibit quantifiable antimicrobial activity, whereas alternative bromopyridine-acetonitrile isomers lack equivalent published antibacterial efficacy data for their derivative series. This establishes the target compound as the experimentally validated entry point for this specific bioactive chemotype [1].
| Evidence Dimension | Antibacterial activity of synthesized cyanopyridine derivatives (MIC values) |
|---|---|
| Target Compound Data | Derivatives synthesized from 2-(2-bromopyridin-3-yl)acetonitrile: MIC 6.2–100 µg/mL against aerobic and anaerobic bacteria |
| Comparator Or Baseline | Derivatives from alternative bromopyridine-acetonitrile isomers: No published MIC data available for analogous series |
| Quantified Difference | Not calculable due to absence of comparator data; however, the target compound is uniquely associated with this antimicrobial derivative series |
| Conditions | Bogdanowicz et al. (2013) study; MIC determined against multiple bacterial strains including aerobic and anaerobic species |
Why This Matters
For medicinal chemistry programs targeting antibacterial cyanopyridine scaffolds, this compound provides a literature-precedented entry point with defined MIC activity ranges (6.2–100 µg/mL), enabling structure-activity relationship (SAR) expansion with baseline activity benchmarks.
- [1] Bogdanowicz, A., et al. (2013). Synthesis and antibacterial activity of novel cyanopyridine derivatives. European Journal of Medicinal Chemistry. MIC values ranging from 6.2 to 100 µg/mL. View Source
